molecular formula C31H60 B14374315 Hentriaconta-6,9-diene CAS No. 90267-79-1

Hentriaconta-6,9-diene

Cat. No.: B14374315
CAS No.: 90267-79-1
M. Wt: 432.8 g/mol
InChI Key: RNAQFDIFLHTKJB-UHFFFAOYSA-N
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Description

Hentriaconta-6,9-diene (CAS: 90267-79-1) is a long-chain unsaturated hydrocarbon with a molecular formula of C₃₁H₆₀, characterized by two double bonds at positions 6 and 7. Its systematic IUPAC name is (6Z,9Z)-hentriaconta-6,9-diene, indicating the cis (Z) configuration of both double bonds. This compound belongs to the class of dienes, which are hydrocarbons with two carbon-carbon double bonds.

Properties

CAS No.

90267-79-1

Molecular Formula

C31H60

Molecular Weight

432.8 g/mol

IUPAC Name

hentriaconta-6,9-diene

InChI

InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-31H2,1-2H3

InChI Key

RNAQFDIFLHTKJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hentriaconta-6,9-diene typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene. For this compound, the starting materials are often long-chain aldehydes and phosphonium ylides, and the reaction is carried out under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the compound is typically achieved through distillation and chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hentriaconta-6,9-diene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hentriaconta-6,9-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of hentriaconta-6,9-diene in biological systems involves its interaction with lipid membranes. The double bonds in the compound allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize hentriaconta-6,9-diene, we compare its structural, functional, and application-based properties with analogous dienes and sesquiterpenes.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Double Bond Positions Chain Length Key Properties/Applications Source/Context
(6Z,9Z)-Hentriaconta-6,9-diene C₃₁H₆₀ 6,9 31 carbons Research chemical; limited bioactivity data Organic synthesis
(6Z,9Z)-Heneicosa-6,9-diene C₂₁H₃₈ 6,9 21 carbons Sex pheromone in Orgyia pseudotsugata moths; synergizes with ketones for moth attraction Entomology/Pheromone studies
Guaia-6,9-diene C₁₅H₂₄ 6,9 15 carbons Sesquiterpene in geranium oils; marker for oil authenticity and origin differentiation Essential oil analysis
(6Z,9Z)-18-Bromooctadeca-6,9-diene C₁₈H₃₃Br 6,9 18 carbons Brominated diene; used in organic building blocks (boiling point: data unavailable) Synthetic chemistry
6,9,12,15-Hexadecatetraenoic acid C₁₆H₂₄O₂ 6,9,12,15 16 carbons Polyunsaturated fatty acid derivative; research applications in lipidomics Biochemical studies

Key Findings:

Chain Length and Functional Roles :

  • This compound’s extended 31-carbon chain distinguishes it from shorter dienes like heneicosa-6,9-diene (21C) and guaia-6,9-diene (15C). Longer chains may influence physical properties such as melting point and solubility but are less common in bioactive roles.
  • Shorter dienes (e.g., heneicosa-6,9-diene) are evolutionarily optimized for volatility, critical in pheromone signaling .

Biological Activity: Heneicosa-6,9-diene exhibits pheromonal activity, enhancing moth trap efficacy when combined with ketones . Guaia-6,9-diene, a sesquiterpene, is non-toxic (IC₅₀ > 10 μg/mL in cytotoxicity assays) but serves as a chemotaxonomic marker in geranium oils . No bioactivity data are available for this compound, suggesting it may serve structural or niche synthetic roles.

Industrial and Analytical Applications :

  • Guaia-6,9-diene is pivotal in gas chromatography-mass spectrometry (GC/MS) for authenticating geranium oils, leveraging its stereochemical specificity .
  • Brominated analogues like (6Z,9Z)-18-bromooctadeca-6,9-diene are intermediates in synthesizing complex organic molecules .

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